
D-Fluoromethyltyrosine F-18
概要
説明
- この化合物は、フッ素-18 (¹⁸F) で標識されているため、陽電子放出断層撮影 (PET) イメージングに適しています。
D-フルオロメチルチロシン F-18:
準備方法
合成経路: D-フルオロメチルチロシン F-18 の特定の合成経路は広く文書化されていません。一般的には、チロシン骨格にフルオロメチル基を導入することによって調製されます。
工業生産: 研究段階にあるため、大規模な工業生産方法に関する情報は限られています。
化学反応の分析
反応性: D-フルオロメチルチロシン F-18 は、置換、酸化、還元など、さまざまな化学反応を起こす可能性があります。
一般的な試薬と条件:
主要な生成物: 主な生成物は、D-フルオロメチルチロシン F-18 そのものであり、PET イメージング用の放射性トレーサーとして役立ちます。
科学研究への応用
PET イメージング: D-フルオロメチルチロシン F-18 は、PET スキャンで特定の組織や腫瘍を視覚化するために使用されます。これは、癌を含む病気の診断とモニタリングに役立ちます。
放射線線量測定: これは、治療中の放射線被ばくを評価するのに役立ちます。
早期段階の反応モニタリング: D-フルオロメチルチロシン F-18 を用いた PET イメージングは、放射線療法に対する早期の反応を追跡することができます。
科学的研究の応用
D-Fluoromethyltyrosine F-18 (d-18F-FMT), also known as BAY 86-9596, is a novel diagnostic amino acid Positron Emission Tomography (PET) tracer . It is a tyrosine derivative labeled with fluorine-18, designed for rapid transport via the l-amino acid transporter (LAT-1) . D-18F-FMT has shown promise in tumor detection and monitoring treatment response in various cancers .
Scientific Research Applications
Tumor Detection and Imaging
- Non-Small Cell Lung Cancer (NSCLC) and Head and Neck Squamous Cell Cancer (HNSCC): D-18F-FMT has been investigated for its ability to detect tumors in patients with NSCLC and HNSCC . In a study involving 18 patients with biopsy-proven NSCLC or HNSCC, d-18F-FMT PET/CT scans were conducted and compared with 18F-FDG PET/CT scans. The results showed that d-18F-FMT was true-positive in 34 lesions, true-negative in 8, false-negative in 10, and false-positive in only 2, resulting in a lesion-based detection rate of 77% .
- Brain Tumors: 18F-FET is established and helpful in differentiating inflammatory from cancerous lesions and in tumor grading . Furthermore, 18F-FET has added value in therapy assessment after surgery or radiotherapy of malignant gliomas .
- Bone Metastases: D-18F-FMT is a useful PET tracer for the detection of bone metastases and should be evaluated in the clinical setting . Studies in mice with bone metastases originating from renal adenocarcinoma cells demonstrated that d-18F-FMT showed good uptake in bone lesions, correlating with areas visualized using 18F-fluoride .
Monitoring Treatment Response
- Radiotherapy Response: D-18F-FMT has been used to monitor the radiotherapy response of tumors in mice bearing tumors with a squamous cell carcinoma cell line .
- Tumor-to-Blood Pool Ratio: A high d-18F-FMT tumor-to-blood pool ratio had a negative correlation with overall survival .
Advantages over 18F-FDG
- Reduced Accumulation in Inflamed Tissues: A significant limitation of 18F-FDG PET imaging is its accumulation in inflamed tissues, leading to false-positive results . D-18F-FMT has demonstrated no accumulation in turpentine-induced inflammatory tissue in a mouse model, whereas 18F-FDG displayed significant uptake and retention .
- Rapid Clearance: D-18F-FMT exhibits faster elimination rates than the corresponding l-isomer, leading to improved tumor-to-nontumor ratios . A high tumor accumulation of d-18F-FMT along with a rapid blood pool clearance resulted in favorable images with significant tumor–to–blood pool and tumor-to-organ ratios for d-18F-FMT in tumor-bearing mice and rats . Therefore d-18F-FMT could supersede the currently used tyrosine derivatives because of its significant tumor uptake and rapid clearance, potentially resulting in an earlier image acquisition and improved tumor-to-background levels .
Clinical Trials
作用機序
分子標的: この化合物の作用機序は、アミノ酸トランスポーターやチロシン代謝に関与する酵素など、特定の分子標的に結合することに関係しています。
関連する経路: アミノ酸トランスポーターを介して細胞に侵入し、チロシン代謝の高い組織に蓄積します。PET イメージングはこの蓄積を捉え、組織機能と疾患の進行に関する貴重な情報を提供します。
類似化合物との比較
独自性: D-フルオロメチルチロシン F-18 の独自性は、フッ素-18 で放射性標識されているため、非侵襲的なイメージングが可能になることです。
類似化合物: 他の放射性標識アミノ酸(例:グルコース代謝の [¹⁸F]FDG)は、同様の目的を果たしますが、異なる特性を持っています。
生物活性
D-Fluoromethyltyrosine F-18 (d-FMT) is a radiolabeled amino acid derivative that has garnered attention in the field of medical imaging, particularly in positron emission tomography (PET). This compound is primarily utilized for tumor detection and monitoring due to its unique biological properties and metabolic activity.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₁₀H₁₂FNO₃
- Molecular Weight : Approximately 212.21 g/mol
- Fluorine-18 Labeling : The incorporation of fluorine-18 allows for high-resolution imaging with a half-life of about 110 minutes, making it suitable for clinical applications.
The mechanism of action involves the preferential uptake of d-FMT by tumor cells, facilitated by the L-amino acid transporter (LAT-1). This preferential uptake is crucial for distinguishing malignant tissues from benign ones based on metabolic activity, providing clearer images with better tumor-to-background ratios compared to other imaging agents .
Tumor Uptake and Specificity
Research indicates that d-FMT exhibits significant biological activity as a PET tracer, with studies demonstrating its effectiveness in various tumor types, including renal and neuroendocrine cancers. The compound shows a rapid clearance from non-target tissues, enhancing its specificity for certain tumors compared to its L-isomer counterpart .
A comparative study found that d-FMT had a higher tumor-to-blood ratio than its L-isomer, indicating its potential as a more effective imaging agent . The uptake patterns also differ significantly between D- and L-isomers, with d-FMT showing faster elimination rates and lower uptake in normal tissues such as the pancreas .
Case Studies
- Bone Metastases Detection : In a preclinical study using a mouse model of renal adenocarcinoma, d-FMT demonstrated specific uptake in bone metastases, providing excellent imaging results with minimal background interference from surrounding tissues. Histological confirmation validated the presence of metastatic lesions detected by d-FMT .
- Clinical Feasibility in Lung Cancer : A multicenter study involving patients with non-small cell lung cancer (NSCLC) assessed the safety and efficacy of d-FMT. The results indicated that while d-FMT had lower sensitivity compared to fluorodeoxyglucose (FDG), it exhibited higher specificity for malignant lesions. Out of 52 lesions identified by FDG, 32 were also positive for d-FMT, highlighting its potential utility in clinical settings .
Comparative Analysis with Other Radiolabeled Amino Acids
A comparison of d-FMT with other radiolabeled amino acids used in PET imaging reveals distinct advantages:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₁₀H₁₂FNO₃ | Higher specificity for tumors; rapid clearance |
L-Fluoromethyltyrosine F-18 | C₁₀H₁₂FNO₃ | Different uptake characteristics; less effective |
3'-Deoxy-3'-[^18F]fluorothymidine | C₉H₁₁FNO₃ | Primarily used for proliferative activity in tumors |
O-(2-[^18F]fluoroethyl)-L-tyrosine | C₁₂H₁₅FNO₂ | Used mainly in neuro-oncology; different metabolic pathways |
This compound stands out due to its rapid clearance from non-target tissues and higher specificity for certain tumor types compared to both its L-isomer and other similar compounds .
特性
CAS番号 |
870452-26-9 |
---|---|
分子式 |
C10H12FNO3 |
分子量 |
212.21 g/mol |
IUPAC名 |
(2R)-2-amino-3-[4-((18F)fluoranylmethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12FNO3/c11-6-15-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1/i11-1 |
InChIキー |
GEBHVOHKNWLITQ-DEVVULMSSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCF |
異性体SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)OC[18F] |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCF |
外観 |
Solid powder |
Key on ui other cas no. |
870452-26-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
D-Fluoromethyltyrosine F-18; BAY 86-9596; BAY 86 9596; BAY 869596; J2.566.882K; BAY-86-9596 F-18; (F18)-D-Fmt; (d)-18F-Fluoromethyltyrosine; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。